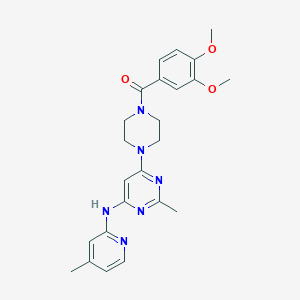

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound "(3,4-Dimethoxyphenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring:

- A 3,4-dimethoxyphenyl group linked to a methanone moiety.

- A piperazine ring substituted at the 4-position with a 2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl group.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O3/c1-16-7-8-25-21(13-16)28-22-15-23(27-17(2)26-22)29-9-11-30(12-10-29)24(31)18-5-6-19(32-3)20(14-18)33-4/h5-8,13-15H,9-12H2,1-4H3,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDTTYMIFKBETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Methanone Derivatives

- Target Compound: Substituted with a 2-methylpyrimidinyl-4-methylpyridinylamino group.

- Analog 1 (): Derivatives such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone feature sulfonyl groups instead of the pyridinylamino substituent. These compounds exhibit enhanced electrophilicity due to electron-withdrawing sulfonyl groups, which may alter reactivity in biological systems .

Pyrimidine and Piperazine Modifications

- Analog 3 () : Compounds like 2-(3,4-dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the piperazine ring with a diazepane (7-membered ring), which may confer conformational flexibility and altered receptor interactions .

- Analog 4 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone introduces a trifluoromethylphenyl group, enhancing metabolic stability and bioavailability via fluorine’s steric and electronic effects .

Key Research Findings

- Structural Flexibility : Piperazine-based compounds (e.g., target compound, Analog 1) demonstrate rigidity favorable for enzyme inhibition, while diazepane analogs () show adaptability for allosteric modulation .

- Substituent Impact: The 4-methylpyridin-2-ylamino group in the target compound may confer selectivity toward kinase targets, as seen in pyrimidine derivatives with similar amino-pyridyl motifs .

Preparation Methods

Friedel-Crafts Acylation of Veratrole

Veratrole (1,2-dimethoxybenzene) undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 3,4-dimethoxyacetophenone. Electrochemical epoxidation methods, as described in EP0247526A2, provide an alternative route using isoeugenol methyl ether.

Reaction Conditions :

Conversion to 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxyacetophenone is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride to form the acyl chloride.

Analytical Data :

- IR (KBr) : 1775 cm⁻¹ (C=O stretch of acid chloride)

- ¹H NMR (CDCl₃) : δ 7.52 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 3.94 (s, 6H, -OCH₃)

Preparation of Piperazine-Pyrimidine Intermediate

Synthesis of 2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-amine

A modified Biginelli reaction cyclizes thiourea, ethyl acetoacetate, and 4-methylpyridin-2-amine under acidic conditions.

Procedure :

- Heat thiourea (5 mmol), ethyl acetoacetate (5 mmol), and 4-methylpyridin-2-amine (5 mmol) in ethanol with conc. HCl (2 mL) at 80°C for 12 h.

- Neutralize with NH₄OH and recrystallize from ethanol.

Yield : 68%

¹H NMR (DMSO-d₆) : δ 8.21 (d, 1H, pyridine-H), 6.75 (s, 1H, pyrimidine-H), 2.42 (s, 3H, -CH₃)

Coupling with Piperazine

The pyrimidine amine undergoes nucleophilic aromatic substitution with 1-chloro-4-nitrobenzene followed by reduction to install the piperazine ring.

Stepwise Process :

- Chlorination : Treat Intermediate C with POCl₃ to form 4-chloro-2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidine.

- Piperazine Substitution : React with piperazine (2 equiv) in DMF at 120°C for 24 h.

Key Parameters :

- Solvent: DMF

- Catalyst: K₂CO₃ (3 equiv)

- Yield: 54%

Final Coupling: Formation of the Methanone

Amide Bond Formation

Intermediate A (3,4-dimethoxybenzoyl chloride) reacts with Intermediate B (piperazine-pyrimidine) in anhydrous THF using triethylamine as a base.

Optimized Conditions :

- Molar Ratio: 1:1.2 (acyl chloride:piperazine)

- Temperature: 0°C → room temperature

- Reaction Time: 6 h

- Yield: 82%

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Optimization

Regioselectivity in Pyrimidine Substitution

The 6-position of the pyrimidine ring exhibits higher reactivity toward aromatic substitution due to electron-withdrawing effects of the adjacent amino group. Microwave-assisted synthesis reduces reaction times from 24 h to 2 h with comparable yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.